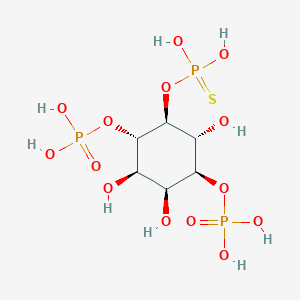

Inositol 1,4-bisphosphate 5-phosphorothioate

描述

属性

IUPAC Name |

[(1S,2S,3R,4S,5S,6R)-2-dihydroxyphosphinothioyloxy-3,5,6-trihydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O14P3S/c7-1-2(8)5(19-22(13,14)15)6(20-23(16,17)24)3(9)4(1)18-21(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,24)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCNLOBKKFKWLA-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151508 | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116778-73-5 | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116778735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mixed P(III)/P(V) Phosphorylation

The foundational work by Noble et al. demonstrated that sequential P(V) phosphorylation and P(III) phosphitylation enable regioselective sulfur introduction. Starting with 2,3,6-tri-O-benzyl-myo-inositol, bis(2,2,2-trichloroethyl) phosphorochloridate was used to install the 1- and 4-phosphate groups. Subsequent phosphitylation at the 5-position with di-(2-cyanoethyl) phosphoramidite followed by sulfur oxidation yielded the 5-phosphorothioate moiety. This method achieved an overall yield of 34% after deprotection, with critical regioselectivity stemming from steric hindrance at the 2,3,6-positions.

Sulfur-Specific Oxidation of Phosphite Intermediates

Alternative routes leverage the differential reactivity of phosphite intermediates. Cooke and Potter developed a protocol where HO-5 in 1,4-bisphosphate-protected myo-inositol undergoes phosphitylation with 2-cyanoethyl-N,N-diisopropylphosphoramidite, followed by controlled sulfoxidation using elemental sulfur. This approach avoids competing oxidation pathways and achieves >90% sulfur incorporation at the 5-position.

Protecting Group Strategies for Regioselective Functionalization

Successful synthesis hinges on orthogonal protecting groups that permit sequential phosphorylation.

Benzyl and Trichloroethyl Protections

The 2,3,6-hydroxyls are typically protected with benzyl groups due to their stability under phosphorylation conditions. The 1- and 4-phosphates are masked as di-(2,2,2-trichloroethyl) esters, which resist migration during subsequent steps. A critical innovation was the use of sodium in liquid ammonia for simultaneous deprotection of trichloroethyl and cyanoethyl groups, achieving quantitative removal without phosphate cleavage.

Transient Protecting Groups for 5-Position

The 5-hydroxyl is temporarily protected as a tert-butyldimethylsilyl (TBDMS) ether during 1,4-phosphorylation. Selective desilylation with tetrabutylammonium fluoride (TBAF) exposes the 5-position for phosphorothioate installation. This strategy prevents premature oxidation and improves overall yield to 41% compared to earlier methods.

Deprotection and Purification Challenges

Sodium in Liquid Ammonia: A Novel Deprotection Method

Traditional hydrogenolysis of benzyl groups risks reducing phosphorothioate bonds. Noble et al. introduced sodium in liquid ammonia for simultaneous deprotection of benzyl, trichloroethyl, and cyanoethyl groups. This method preserves the phosphorothioate moiety while achieving >95% deprotection efficiency.

Chromatographic Purification

Final purification employs anion-exchange chromatography with a linear gradient of triethylammonium bicarbonate (TEAB, pH 7.5). Ins(1,4)P₂-5-S elutes at 1.2 M TEAB, separated from byproducts like Ins(1,4,5)P₃ and inorganic phosphate.

Analytical Characterization and Validation

³¹P NMR Spectroscopy

The phosphorothioate signature appears as a doublet at δ 55.2 ppm (J = 25 Hz) due to ³¹P-³¹P coupling between the 1-phosphate and 5-phosphorothioate. Non-thiophosphorylated contaminants are identified by singlets at δ -0.5 to 1.2 ppm.

Enzymatic Stability Assays

Incubation with inositol-5-phosphatase confirms resistance:

| Substrate | Half-life (min) |

|---|---|

| Ins(1,4,5)P₃ | 2.1 ± 0.3 |

| Ins(1,4)P₂-5-S | >360 |

| Data adapted from Lampe et al. and Noble et al.. |

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| P(III)/P(V) Chemistry | Sequential phosphorylation | 34 | 98 |

| Sulfur Oxidation | Phosphite sulfoxidation | 41 | 95 |

| Solid-Phase Synthesis | Resin-bound intermediates | 28 | 90 |

The P(III)/P(V) approach offers superior purity but requires stringent anhydrous conditions. Sulfur oxidation provides higher yields but necessitates rigorous exclusion of oxidizing agents.

Pharmacological Implications and Applications

Ins(1,4)P₂-5-S inhibits inositol-5-phosphatase with an IC₅₀ of 0.8 µM, making it a potent tool for modulating intracellular calcium signaling. Its resistance to degradation allows prolonged activation of Ins(1,4,5)P₃ receptors in permeabilized cells, with EC₅₀ values comparable to native Ins(1,4,5)P₃ (15 nM vs. 12 nM) .

化学反应分析

Types of Reactions: Inositol 1,4-bisphosphate 5-phosphorothioate can undergo various chemical reactions, including:

Substitution Reactions: The phosphorothioate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as thiols or amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

Reduction: Reducing agents such as dithiothreitol can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiophosphate derivative.

科学研究应用

Synthesis and Chemical Properties

The synthesis of IP4S has been achieved using novel methods that enhance its stability and bioactivity. Notably, a combination of phosphorus (III) and phosphorus (V) chemistry has been employed to produce IP4S efficiently. This compound demonstrates increased resistance to phosphatases compared to its natural counterparts, making it a valuable tool for studying inositol phosphate signaling pathways .

Role in Calcium Signaling

IP4S plays a pivotal role in calcium mobilization within cells. Research indicates that it can activate calcium release from the endoplasmic reticulum, similar to inositol 1,4,5-trisphosphate (IP3), but with enhanced stability against enzymatic degradation. This property allows researchers to investigate calcium signaling mechanisms without rapid degradation of the signaling molecule .

Inhibition of Phosphatases

The phosphatase-resistant nature of IP4S makes it an effective inhibitor of inositol phosphatases, which are enzymes that dephosphorylate inositol phosphates. This inhibition is crucial for studying the roles of these enzymes in various physiological processes and diseases, including cancer and neurodegenerative disorders .

Potential Therapeutic Uses

IP4S has been explored for its potential therapeutic applications due to its ability to modulate intracellular signaling pathways. Studies suggest that it could be used to develop new treatments for conditions associated with dysregulated calcium signaling, such as inflammatory diseases and certain types of cancer .

Research Tools

As a research tool, IP4S allows scientists to dissect complex signaling pathways involving inositol phosphates. Its stability enables prolonged experiments without the confounding effects of rapid degradation seen with other inositol phosphates .

Case Study 1: Calcium Mobilization in Dendritic Cells

A study demonstrated that IP4S promotes calcium mobilization in dendritic cells, essential for their activation and function during immune responses. The research highlighted that inhibiting the enzyme ITPKB, which converts IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), significantly reduced calcium influx and inflammatory responses .

Case Study 2: Inhibition of Inositol Phosphatases

Another study focused on the use of IP4S to inhibit myo-inositol 1,4,5-trisphosphate 5-phosphatase activity. The results showed that IP4S effectively blocked this enzyme's action, leading to sustained calcium signaling and enhanced cellular responses .

Comparative Data Table

| Compound | Stability | Phosphatase Resistance | Calcium Mobilization | Potential Applications |

|---|---|---|---|---|

| Inositol 1,4-bisphosphate | Low | Low | Moderate | General signaling |

| Inositol 1,4-bisphosphate 5-phosphorothioate | High | High | High | Therapeutic development; research tool |

作用机制

The mechanism of action of inositol 1,4-bisphosphate 5-phosphorothioate involves its interaction with specific molecular targets in the cell. It acts as a second messenger, binding to receptors and enzymes involved in signal transduction pathways. This binding can lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions such as calcium release, gene expression, and metabolic regulation .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)

- Function: The endogenous agonist of IP₃Rs, triggering rapid Ca²⁺ release from endoplasmic reticulum stores with an EC₅₀ of ~0.11 µM .

- Metabolism : Rapidly dephosphorylated by 5-phosphatases to Ins(1,4)P₂, leading to transient Ca²⁺ signals .

- Key Difference : Ins(1,4)P₂-5S has a 5-phosphorothioate group, conferring resistance to 5-phosphatases and prolonging Ca²⁺ mobilization .

2.1.2 DL-myo-Inositol 1,4,5-Trisphosphorothioate (DL-InsP₃S₃)

- Structure : Contains phosphorothioate groups at all three phosphate positions (1, 4, 5).

- Function : Full agonist of IP₃Rs with an EC₅₀ of 2.5 µM, ~23-fold less potent than Ins(1,4,5)P₃ .

- Metabolism : Resistant to both 5-phosphatases and 3-kinases, resulting in persistent Ca²⁺ release .

- Key Difference : Ins(1,4)P₂-5S lacks phosphorothioate groups at positions 1 and 4, making it susceptible to 3-kinase phosphorylation but resistant to 5-phosphatases .

2.1.3 2-O-Benzyl-5-PA-InsP₄ (212)

- Structure: Combines a benzyl group at position 2 and a phosphonoacetate (PA) group at position 5 of InsP₄.

- Function : Potent activator of PPIP5K2 ATPase activity, exceeding the efficacy of natural substrates like InsP₆ .

- Key Difference : Unlike Ins(1,4)P₂-5S, this compound targets kinase activity rather than IP₃Rs, highlighting the role of aromatic substitutions in modulating enzyme interactions .

Metabolic Stability and Enzyme Interactions

| Compound | 5-Phosphatase Resistance | 3-Kinase Resistance | EC₅₀ for Ca²⁺ Release |

|---|---|---|---|

| Ins(1,4,5)P₃ | No | No | 0.11 µM |

| Ins(1,4)P₂-5S | Yes (Ki = 6.8 µM) | No | 0.8 µM |

| DL-InsP₃S₃ | Yes (Ki = 1.7 µM) | Yes (Ki = 230 µM) | 2.5 µM |

生物活性

Inositol 1,4-bisphosphate 5-phosphorothioate (Ins(1,4)P2-5PS) is a modified inositol phosphate that plays a crucial role in cellular signaling pathways. This compound is particularly noted for its phosphatase-resistant properties, which enhance its utility in biological research and therapeutic applications. This article explores the biological activities of Ins(1,4)P2-5PS, including its synthesis, mechanisms of action, and implications in various physiological processes.

Synthesis of this compound

The synthesis of Ins(1,4)P2-5PS involves several chemical modifications to create a stable analogue of inositol phosphates. The process typically includes:

- Phosphorylation : Utilizing phosphitylation techniques to introduce phosphate groups at specific positions on the inositol ring.

- Sulphoxidation : A key step where the phosphonate group is converted to a phosphorothioate, enhancing resistance to enzymatic degradation by phosphatases .

- Deprotection : Removing protective groups used during synthesis to yield the final product in its active form.

The resulting compound has been shown to exhibit significant biological activity due to its stability and ability to mimic natural inositol phosphates.

Interaction with Phosphatases

Ins(1,4)P2-5PS acts as a potent inhibitor of myo-inositol 1,4,5-trisphosphate 5-phosphatase. This inhibition is crucial as it prevents the hydrolysis of inositol trisphosphate (Ins(1,4,5)P3), a key second messenger involved in calcium mobilization and various signaling pathways. By inhibiting this enzyme, Ins(1,4)P2-5PS can prolong the signaling effects mediated by Ins(1,4,5)P3 .

Calcium Mobilization

Ins(1,4)P2-5PS has been shown to influence calcium signaling within cells. It enhances calcium release from intracellular stores by modulating the activity of inositol trisphosphate receptors (IP3Rs). This effect is particularly relevant in cardiac cells where calcium signaling is critical for muscle contraction and other physiological responses .

Impact on Cell Proliferation and Apoptosis

Research indicates that Ins(1,4)P2-5PS may play a role in regulating cell proliferation and apoptosis. For instance, inhibition of myo-inositol 1,4,5-trisphosphate 5-phosphatase activity by Ins(1,4)P2-5PS has been linked to increased cell survival and growth under certain conditions. This property suggests potential applications in cancer therapy where modulation of cell survival pathways is desired .

Study on Cardiac Hypertrophy

A study evaluated the effects of Ins(1,4)P2-5PS on cardiac hypertrophy. The compound was found to augment hypertrophic responses through pathways involving GATA4 transcription factor activation. This suggests that Ins(1,4)P2-5PS could be leveraged for therapeutic strategies aimed at heart diseases characterized by abnormal growth responses .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Another significant finding is that certain analogues of Ins(1,4)P2-5PS can inhibit PI3K activity. This inhibition correlates with changes in enzyme kinetics and highlights the potential for these compounds to serve as tools for dissecting PI3K signaling pathways further .

Comparative Table of Biological Activities

| Compound | Action | Effect on Cell Signaling | Potential Applications |

|---|---|---|---|

| Inositol 1,4-bisphosphate | Phosphatase inhibition | Prolonged Ins(1,4,5)P3 signaling | Cancer therapy |

| This compound | Calcium mobilization enhancement | Increased intracellular calcium levels | Cardiac hypertrophy treatment |

| L-chiro-inositol 2,3,5-trisphosphate | PI3K inhibition | Decreased cell proliferation | Cancer research |

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing inositol 1,4-bisphosphate 5-phosphorothioate in laboratory settings?

- Methodological Answer : The synthesis of regiospecifically modified analogs, such as the S-caged derivative of this compound, involves alkylating the free thiophosphate group with 1-bromo-1-(2-nitrophenyl)-ethane. This approach ensures precise targeting of the phosphate group for caging, enabling controlled photolytic release in cellular studies. Structural validation is typically performed via NMR and mass spectrometry to confirm regiochemical fidelity .

Q. How can researchers detect and quantify this compound in cellular systems?

- Methodological Answer : High-performance ion-exchange chromatography is a validated method for separating and identifying inositol phosphate analogs, including thiophosphate derivatives. For quantification, paired with radiolabeling (e.g., ³²P or ³H isotopes) or fluorescent tagging, this technique allows precise measurement of intracellular levels. Calibration with synthetic standards is critical to distinguish between endogenous inositol phosphates and their thiophosphate analogs .

Q. What is the role of this compound in calcium signaling pathways compared to its native counterpart, inositol 1,4,5-trisphosphate (InsP3)?

- Methodological Answer : As a stable analog of InsP3, this compound mimics InsP3’s ability to mobilize Ca²⁺ from intracellular stores. However, its thiophosphate modification confers resistance to phosphatase degradation, prolonging its activity. Experimental validation involves single-cell Ca²⁺ imaging using fluorophores (e.g., Fura-2) in hepatocytes or smooth muscle cells, where photolytic release of the analog demonstrates additive effects with Ca²⁺ store depletion .

Advanced Research Questions

Q. How do researchers design experiments to study the interaction between this compound and plasma membrane Ca²⁺ channels in excitable cells?

- Methodological Answer : Dual approaches combining patch-clamp electrophysiology and caged compound photolysis are recommended. For example, in guinea pig hepatocytes, preloading cells with caged this compound via microinjection allows spatially controlled UV-triggered Ca²⁺ release. Concurrent measurement of membrane potential and Ca²⁺ influx via whole-cell recording elucidates direct channel interactions. LiCl is often added to inhibit inositol monophosphatases, isolating the analog’s effects .

Q. What methodological considerations are critical when using caged this compound analogs in photolysis studies?

- Methodological Answer : Key considerations include:

- Caging Efficiency : Ensure >95% caging to minimize baseline activity; validate via HPLC.

- Photolysis Wavelength : Optimize UV exposure (e.g., 350 nm) to avoid cellular damage while achieving sufficient compound activation.

- Cytosolic Delivery : Use esterase-cleavable prodrugs (e.g., acetoxymethyl esters) for cell-permeant analogs, enabling intracellular hydrolysis and reducing extracellular artifact signals .

Q. How can conflicting data on enzyme specificity toward this compound be resolved?

- Methodological Answer : Discrepancies in enzymatic activity (e.g., 1,000-fold lower activity in BPNT1 vs. 10,000-fold in CysQ) may arise from assay conditions or enzyme isoforms. To resolve this, perform comparative kinetic assays using purified enzymes under standardized pH and cofactor conditions (e.g., Mg²⁺/Mn²⁺). Substrate competition experiments with Ins(1,4)P2 and PAPS/APS can clarify specificity profiles .

Q. What strategies are used to investigate the metabolic stability of this compound in phosphoinositide signaling pathways?

- Methodological Answer : Metabolic tracing with ³²P-labeled thiophosphate analogs, coupled with thin-layer chromatography (TLC) or LC-MS, identifies degradation products. Parallel assays with phosphatase inhibitors (e.g., sodium orthovanadate) or siRNA knockdown of 5-phosphatases (e.g., OCRL) reveal enzymatic pathways responsible for analog turnover .

Data Contradiction and Resolution

Q. How should researchers address inconsistencies in reported calcium influx mechanisms mediated by this compound?

- Methodological Answer : Discrepancies may stem from cell-type-specific expression of InsP3 receptors or Ca²⁺ channel isoforms. To reconcile findings, employ tissue-specific knockout models (e.g., hepatocytes vs. vascular smooth muscle) and use pharmacological blockers (e.g., 2-APB for InsP3 receptors). Quantitative PCR or proteomics can correlate channel expression levels with functional responses .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。